molecular formula C15H9NO4 B14743647 5-Nitro-2-phenyl-1H-indene-1,3(2H)-dione CAS No. 2535-52-6

5-Nitro-2-phenyl-1H-indene-1,3(2H)-dione

Cat. No.: B14743647
CAS No.: 2535-52-6
M. Wt: 267.24 g/mol
InChI Key: VZHBATYTBJNLEA-UHFFFAOYSA-N
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Description

5-Nitro-2-phenyl-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-phenyl-1H-indene-1,3(2H)-dione typically involves the nitration of 2-phenyl-1H-indene-1,3(2H)-dione. This can be achieved by treating the parent compound with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger quantities of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-phenyl-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.

    Substitution: Halogenating agents, sulfonating agents, or other electrophiles in the presence of a catalyst.

Major Products Formed

    Reduction: 5-Amino-2-phenyl-1H-indene-1,3(2H)-dione.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-2-phenyl-1H-indene-1,3(2H)-dione depends on its specific application. For example, in biological systems, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-phenyl-1H-indene-1,3(2H)-dione can be compared with other nitro-substituted indene derivatives, such as 5-Nitro-2-methyl-1H-indene-1,3(2H)-dione and 5-Nitro-2-ethyl-1H-indene-1,3(2H)-dione.

Uniqueness

  • The unique combination of the nitro group and the phenyl-substituted indene core in this compound imparts distinct chemical and biological properties that may not be present in other similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest in scientific research.

Properties

CAS No.

2535-52-6

Molecular Formula

C15H9NO4

Molecular Weight

267.24 g/mol

IUPAC Name

5-nitro-2-phenylindene-1,3-dione

InChI

InChI=1S/C15H9NO4/c17-14-11-7-6-10(16(19)20)8-12(11)15(18)13(14)9-4-2-1-3-5-9/h1-8,13H

InChI Key

VZHBATYTBJNLEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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